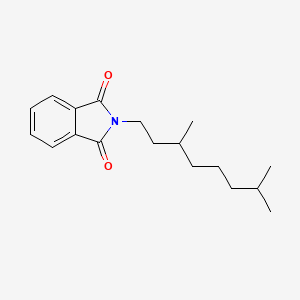
2-(3,7-Dimethyloctyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,7-Dimethyloctyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C18H25NO2 . It’s a type of isoindoline-1,3-dione derivative, which are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities .
Synthesis Analysis
Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .Molecular Structure Analysis
The molecular structure of “2-(3,7-Dimethyloctyl)isoindoline-1,3-dione” is complex with multiple rings . The common structure of isoindoline-1,3-dione (phthalimide) derivatives is –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .Chemical Reactions Analysis
Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β -amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
2-(3,7-Dimethyloctyl)isoindoline-1,3-dione has been explored for its potential in pharmaceutical synthesis. Its structure is conducive to creating derivatives that can interact with biological targets. For instance, derivatives have been synthesized and evaluated for their affinity with the human dopamine receptor D2 . This suggests potential applications in developing antipsychotic agents. Additionally, the inhibition of β-amyloid protein aggregation by certain derivatives indicates a possible role in Alzheimer’s disease treatment .
Herbicides
The isoindoline-1,3-dione nucleus is being studied for its herbicidal properties. Researchers are investigating the compound’s ability to disrupt plant growth and development, potentially leading to new classes of herbicides. The focus is on understanding the structure-activity relationships to optimize its herbicidal action .
Colorants and Dyes
The chemical structure of 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione lends itself to the synthesis of colorants and dyes. Its aromatic rings can be modified to produce a variety of hues, which are valuable in textile and paint industries. The compound’s derivatives are being tested for their stability and colorfastness to enhance their commercial viability .
Polymer Additives
In the field of polymer science, 2-(3,7-Dimethyloctyl)isoindoline-1,3-dione is being utilized to develop new polymer additives. These additives can improve the physical properties of polymers, such as flexibility, durability, and resistance to UV radiation. The compound’s ability to integrate into polymer chains makes it a promising candidate for advanced material design .
Organic Synthesis
This compound serves as a building block in organic synthesis, aiding in the construction of complex molecular architectures. Its reactivity allows for the formation of various bonds and the introduction of functional groups, which is essential in synthesizing new organic molecules with desired properties .
Photochromic Materials
2-(3,7-Dimethyloctyl)isoindoline-1,3-dione derivatives are being investigated for their photochromic properties. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and optical data storage. The compound’s ability to undergo reversible structural changes upon light absorption is key to developing efficient photochromic systems .
Mecanismo De Acción
Target of Action
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It is known that isoindoline-1,3-dione derivatives interact with their targets, such as the dopamine receptor d3, leading to changes in receptor activity .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .
Result of Action
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Propiedades
IUPAC Name |
2-(3,7-dimethyloctyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKTZAJCKACLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

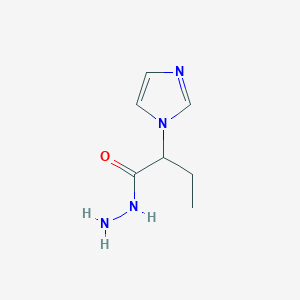


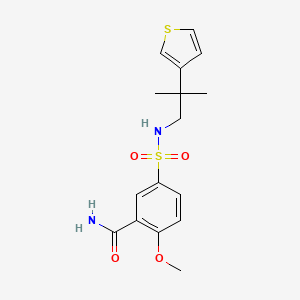



![(E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2875044.png)
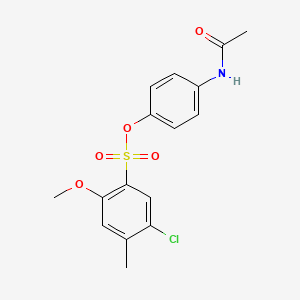

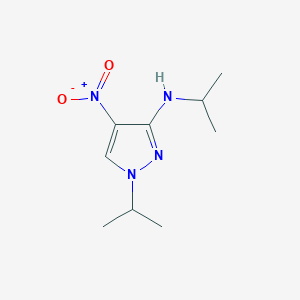

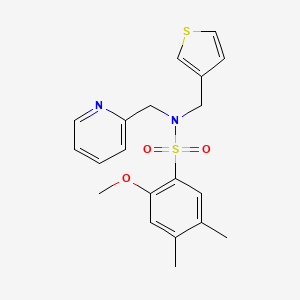
![4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide](/img/structure/B2875053.png)